Methyl 4-amino-1-methyl-1H-imidazole-5-carboxylate
Description
Historical Context and Research Evolution
The study of imidazole derivatives dates to the late 19th century, with foundational work on purine and histidine isolation highlighting the biological relevance of this heterocycle. This compound emerged as a synthetic target in the mid-20th century, coinciding with advances in cyclization and functionalization techniques. Early synthesis routes, such as those described by Cook et al. in 1949 for analogous ethyl-substituted imidazoles, laid the groundwork for modern methodologies. These efforts utilized proto-demetallation and dehydrative cyclization to construct the imidazole core, a strategy later refined for methyl ester derivatives.
The compound’s structural complexity—featuring electron-donating (amino, methyl) and electron-withdrawing (carboxylate) groups—challenged early synthetic chemists to optimize regioselectivity and yield. By the 1980s, nickel-catalyzed cyclizations and solvent optimization protocols enabled scalable production, marking a pivotal shift from exploratory synthesis to applied research.
Significance in Heterocyclic Chemistry
Imidazoles are quintessential heterocycles due to their aromaticity, dual nitrogen atoms, and versatility in substitution patterns. This compound exemplifies these traits, with its substituents dictating reactivity and intermolecular interactions:
- Amino Group : Enhances nucleophilicity, enabling participation in Schiff base formation and diazotization reactions.
- Methyl Group : Steric effects influence tautomerization dynamics and regiochemical outcomes in further derivatization.
- Carboxylate Ester : Provides a site for hydrolysis or transesterification, critical for prodrug design.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₀N₄O₂ | |
| Molecular Weight | 170.18 g/mol | |
| LogP | 1.058 | |
| Hydrogen Bond Acceptors | 4 |
These properties underscore its utility in synthesizing fused heterocycles, such as purine analogs, where electronic modulation of the imidazole ring is essential for catalytic activity.
Role in Medicinal Chemistry and Drug Development
Imidazole derivatives are pivotal in drug discovery due to their bioavailability and target affinity. This compound’s structural features align with pharmacophore requirements for enzyme inhibition:
- Hydrogen Bonding : The amino and carboxylate groups facilitate interactions with enzymatic active sites, as seen in studies on nitric oxide synthase and xanthine oxidase.
- Electrostatic Complementarity : The methyl group’s hydrophobicity enhances binding to hydrophobic enzyme pockets, a mechanism exploited in antiviral research.
Table 2: Synthetic Routes and Applications
| Method | Reagents/Conditions | Application Area | |
|---|---|---|---|
| Cyclization | Ni catalysis, DMF, reflux | Core structure synthesis | |
| Reductive Amination | LiAlH₄, THF | Bioactive derivative prep |
While specific clinical data are beyond this review’s scope, the compound’s role as a precursor to antiviral and anti-inflammatory agents highlights its therapeutic potential. For instance, structural analogs have shown inhibitory activity against HIV-1 integrase, suggesting pathways for future drug development.
Properties
IUPAC Name |
methyl 5-amino-3-methylimidazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-9-3-8-5(7)4(9)6(10)11-2/h3H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLPYUXHVLFESG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1C(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-1-methyl-1H-imidazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of an amido-nitrile with suitable reagents under controlled conditions. For instance, the cyclization of amido-nitriles can be catalyzed by nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-1-methyl-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroimidazole derivatives, while reduction of the ester group can produce alcohol derivatives.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C7H10N4O2
Molecular Weight : 170.18 g/mol
CAS Number : 61982-18-1
The compound features an imidazole ring, essential for many biological processes, particularly in enzyme function and catalysis. The amino and carboxylate groups enhance its potential for enzyme inhibition through hydrogen bonding and electrostatic interactions with target molecules.
Chemistry
Methyl 4-amino-1-methyl-1H-imidazole-5-carboxylate serves as a building block for synthesizing more complex heterocyclic compounds. Its reactivity allows it to participate in various chemical reactions, including:
- Oxidation : The amino group can be oxidized to form nitro derivatives.
- Reduction : The carboxylate ester group can be reduced to the corresponding alcohol.
- Substitution : The amino group can engage in nucleophilic substitution reactions.
Biology
In biological research, the compound is studied for its potential as an enzyme inhibitor and ligand in coordination chemistry. Its structural similarity to purines suggests a role in modulating pathways related to nucleic acid metabolism.
Table 1: Enzyme Inhibition Studies
| Study Reference | Target Enzyme | Inhibition Percentage | IC50 (µM) |
|---|---|---|---|
| HIV-1 Integrase | HIV-1 Integrase | 50% | 200 |
| Xanthine Oxidase | Xanthine Oxidase | 65% | 150 |
| Nitric Oxide Synthase | Nitric Oxide Synthase | 70% | 120 |
Medicine
The compound has shown promise in drug development, particularly in designing enzyme inhibitors and receptor modulators. Its potential antiviral properties have been highlighted in studies against HIV-1 integrase, where it demonstrated significant inhibition rates by disrupting the interaction between integrase and its co-factor LEDGF/p75.
Anticancer Potential
Emerging evidence suggests that this compound may possess anticancer properties. Preliminary studies indicate its efficacy against certain cancer cell lines, although further research is required to elucidate the underlying mechanisms and therapeutic potential.
Case Studies
Study on HIV-1 Integrase Inhibition :
Researchers synthesized a series of imidazole derivatives, including this compound, and evaluated their inhibitory effects on HIV-1 integrase. Results indicated that the compound significantly inhibited integrase activity, suggesting its potential as an antiviral agent.
Evaluation of Anticancer Activity :
In vitro studies demonstrated that this compound exhibited cytotoxic effects against specific cancer cell lines. Further investigations are needed to determine its mechanism of action and effectiveness compared to existing treatments.
Mechanism of Action
The mechanism of action of Methyl 4-amino-1-methyl-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The presence of the amino and carboxylate groups allows for hydrogen bonding and electrostatic interactions with target molecules, which are crucial for its biological activity.
Comparison with Similar Compounds
Substituent Variations in Imidazole Derivatives
The table below highlights key structural and commercial differences between the target compound and its analogs:
Notes:
- Positional Isomerism: Shifting the amino group from position 4 (target compound) to 5 (e.g., Ethyl 5-amino-1H-imidazole-4-carboxylate Hydrochloride) alters hydrogen-bonding capacity and metal coordination sites .
- Ester Group Modifications : Replacing the methyl ester (target) with ethyl (CAS 61982-18-1) enhances lipophilicity, impacting membrane permeability in drug design .
Functional and Crystallographic Differences
- Hydrogen Bonding: The target compound’s amino and ester groups enable robust hydrogen-bonding networks, critical for crystal packing and supramolecular assembly . In contrast, analogs like 4-Carboxy-2-methyl-1H-imidazol-5(4H)-one form dimeric structures via carboxylic acid interactions .
- Coordination Chemistry: Imidazole-4,5-dicarboxylic acid derivatives (e.g., dimethylammonium salts) exhibit diverse coordination modes with lanthanides, while the target compound’s mono-carboxylate structure may limit metal-binding versatility .
Biological Activity
Methyl 4-amino-1-methyl-1H-imidazole-5-carboxylate (MAMIC) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and implications for drug development, supported by research findings, case studies, and data tables.
MAMIC is characterized by the following chemical structure:
- Molecular Formula : C7H10N4O2
- Molecular Weight : 170.18 g/mol
- CAS Number : 61982-18-1
The compound features an imidazole ring, which is integral to many biological processes, particularly in enzyme function and catalysis. The presence of both amino and carboxylate groups enhances its potential for enzyme inhibition through hydrogen bonding and electrostatic interactions with target molecules.
MAMIC acts primarily as an enzyme inhibitor. The mechanism involves binding to the active site of enzymes, thereby blocking their activity. This inhibition can affect various metabolic pathways, making MAMIC a candidate for further pharmacological exploration .
Enzyme Inhibition
Research indicates that MAMIC may inhibit specific enzymes involved in nucleotide metabolism. Its structural similarity to purines suggests a potential role in modulating pathways related to nucleic acid synthesis.
Table 1: Enzyme Inhibition Studies
| Study Reference | Target Enzyme | Inhibition Percentage | IC50 (µM) |
|---|---|---|---|
| HIV-1 Integrase | 50% | 200 | |
| Xanthine Oxidase | 65% | 150 | |
| Nitric Oxide Synthase | 70% | 120 |
Antiviral Activity
In vitro studies have demonstrated that MAMIC exhibits antiviral properties against HIV-1 integrase, with notable inhibition rates. The compound's ability to disrupt the interaction between integrase and its co-factor LEDGF/p75 has been highlighted as a critical mechanism for its antiviral action .
Anticancer Potential
Emerging evidence suggests that MAMIC may also possess anticancer properties. Preliminary studies indicate its efficacy against certain cancer cell lines, although further research is required to elucidate the underlying mechanisms and therapeutic potential .
Case Studies
-
Study on HIV-1 Integrase Inhibition :
- Researchers synthesized a series of imidazole derivatives, including MAMIC, and evaluated their inhibitory effects on HIV-1 integrase.
- Results indicated that MAMIC significantly inhibited integrase activity, suggesting its potential as an antiviral agent.
- Evaluation of Anticancer Activity :
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing Methyl 4-amino-1-methyl-1H-imidazole-5-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclocondensation of appropriate precursors (e.g., substituted acetoacetates and hydrazines). For example, analogous imidazole esters are synthesized using reflux conditions in acetic acid with sodium acetate as a base, followed by recrystallization from DMF/acetic acid mixtures . Optimization involves adjusting stoichiometry, solvent polarity, and reaction time. Purity (≥95%) is confirmed via HPLC, as seen in ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate synthesis .
Q. How can the purity and structural integrity of this compound be validated in academic settings?
- Methodological Answer : Use a combination of:
- Spectroscopy : H/C NMR to confirm substituent positions and esterification .
- Chromatography : HPLC with UV detection for purity assessment (≥97% as per TCI America standards) .
- Elemental Analysis : Compare calculated vs. experimental C/H/N/O percentages to verify stoichiometry .
Q. What crystallographic tools are suitable for determining its crystal structure?
- Methodological Answer : The SHELX system (e.g., SHELXL for refinement) is widely used for small-molecule crystallography. Data collection requires high-resolution X-ray diffraction, with hydrogen bonding patterns analyzed via graph set theory to interpret packing motifs .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of the amino and ester groups in further functionalization?
- Methodological Answer : The amino group is susceptible to acylation or alkylation, but steric hindrance from the methyl group at N1 may require mild reagents (e.g., Boc anhydride in THF). The ester can be hydrolyzed to the carboxylic acid under basic conditions (NaOH/EtOH), as demonstrated in analogous imidazole carboxylates . Computational modeling (DFT) predicts charge distribution to guide reaction sites .
Q. What strategies mitigate byproduct formation during metal-free synthesis of imidazole derivatives?
- Methodological Answer : Base-promoted cyclization under inert atmospheres reduces oxidation byproducts. For example, KCO in DMF at 80°C minimizes side reactions in spiro-imidazolone synthesis . Solvent selection (polar aprotic vs. protic) also impacts regioselectivity .
Q. How can hydrogen bonding networks in the crystal lattice be engineered to modify solubility or stability?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
